4-Azido-6-phenylpyrimidine
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Overview
Description
4-Azido-6-phenylpyrimidine is a heterocyclic compound characterized by the presence of an azido group (-N₃) at the 4-position and a phenyl group at the 6-position of a pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated pyrimidine, such as 4-chloro-6-phenylpyrimidine, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 4-azido-6-phenylpyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyrimidine ring.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Alkynes or alkenes under thermal or catalytic conditions.
Major Products Formed:
Substitution: Formation of azido-substituted pyrimidines.
Reduction: Formation of amino-substituted pyrimidines.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-Azido-6-phenylpyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-azido-6-phenylpyrimidine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. This reactivity is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
4-Iodo-6-phenylpyrimidine: Similar structure but with an iodo group instead of an azido group.
2-Azido-4-chloro-6-phenylpyrimidine: Another azido-substituted pyrimidine with a chloro group at the 4-position.
2,6-Disubstituted 4-azidopyrimidines: Compounds with various substituents at the 2 and 6 positions.
Uniqueness: 4-Azido-6-phenylpyrimidine is unique due to the specific positioning of the azido and phenyl groups, which confer distinct reactivity and properties. The azido group at the 4-position allows for selective reactions, making it a valuable intermediate in synthetic chemistry and bioorthogonal applications .
Properties
CAS No. |
63399-56-4 |
---|---|
Molecular Formula |
C10H7N5 |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
4-azido-6-phenylpyrimidine |
InChI |
InChI=1S/C10H7N5/c11-15-14-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
IXXYGNOMRZGXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)N=[N+]=[N-] |
Origin of Product |
United States |
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